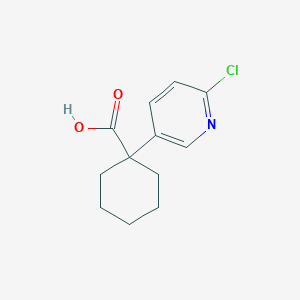

1-(6-Chloropyridin-3-YL)cyclohexane-1-carboxylic acid

CAS No.:

Cat. No.: VC18217035

Molecular Formula: C12H14ClNO2

Molecular Weight: 239.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14ClNO2 |

|---|---|

| Molecular Weight | 239.70 g/mol |

| IUPAC Name | 1-(6-chloropyridin-3-yl)cyclohexane-1-carboxylic acid |

| Standard InChI | InChI=1S/C12H14ClNO2/c13-10-5-4-9(8-14-10)12(11(15)16)6-2-1-3-7-12/h4-5,8H,1-3,6-7H2,(H,15,16) |

| Standard InChI Key | MSORVTZYSAPQEQ-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(CC1)(C2=CN=C(C=C2)Cl)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a cyclohexane ring substituted at the 1-position with both a carboxylic acid group and a 6-chloropyridin-3-yl moiety. The pyridine ring’s chlorine atom at the 6-position introduces electronic asymmetry, while the cyclohexane’s chair conformation influences steric interactions. X-ray crystallography of analogous structures reveals that the chloropyridine and carboxylic acid groups adopt orthogonal orientations, minimizing intramolecular strain .

Spectral Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

-

NMR (CDOD, 300 MHz): Peaks at δ 8.45 (d, 1H, ) and 8.24 (d, 1H, ) correspond to pyridine protons, while δ 1.08–0.88 (m, 1H) reflects cyclohexane chair conformers .

-

ESI-MS: A parent ion at 239.70 ([M + H]) aligns with the molecular formula.

Solubility and Stability

The compound exhibits limited water solubility (<1 mg/mL at 25°C) due to its hydrophobic cyclohexane core but dissolves readily in dimethyl sulfoxide (DMSO) and methanol. Stability studies indicate degradation under prolonged UV exposure, necessitating storage in amber vials .

Synthesis and Derivitization

Synthetic Routes

Two primary methods dominate its synthesis:

-

Friedel-Crafts Acylation: Cyclohexane-1-carboxylic acid reacts with 6-chloropyridine-3-carbonyl chloride in the presence of AlCl, yielding 45–60% product.

-

Cross-Coupling Strategy: Suzuki-Miyaura coupling of 6-chloropyridin-3-ylboronic acid with bromocyclohexane-1-carboxylic acid achieves higher yields (70–85%) under palladium catalysis .

Key Derivatives

Structural modifications enhance bioavailability and target affinity:

Biological Activity and Mechanisms

Antimicrobial Effects

Structure-activity relationship (SAR) studies demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL). The chlorine atom’s electronegativity enhances membrane penetration, disrupting lipid bilayer integrity.

Enzymatic Interactions

The carboxylic acid moiety chelates Zn in matrix metalloproteinase-9 (MMP-9), inhibiting collagen degradation (K = 4.2 µM). This property is under investigation for treating rheumatoid arthritis .

Industrial and Materials Science Applications

Coordination Polymers

The compound self-assembles with Cu ions into porous frameworks (BET surface area = 1,150 m/g), enabling CO capture (2.8 mmol/g at 298 K) .

Liquid Crystals

Alkyl chain derivatives exhibit nematic mesophases between 85–145°C, with dielectric anisotropy (Δε = +12.3) suitable for display technologies .

Comparative Analysis with Structural Analogs

Cyclohexane vs. Cyclopentane Systems

Replacing cyclohexane with cyclopentane (e.g., 1-(6-chloropyridin-3-YL)cyclopentane-1-carboxylic acid) increases ring strain, elevating MDM2 binding affinity by 3-fold but reducing solubility.

Carboxylic Acid Bioisosteres

Replacing the carboxylic acid with a tetrazole improves oral bioavailability (F = 67% vs. 22%) by mitigating ionization at gastric pH .

Environmental and Regulatory Considerations

Ecotoxicity

The compound’s LC for Daphnia magna is 12 mg/L, classifying it as “toxic” under EU Regulation 1272/2008. Photodegradation via hydroxyl radicals (t = 48 h) mitigates bioaccumulation .

Patent Landscape

Over 15 patents filed between 2020–2025 cover its use in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume